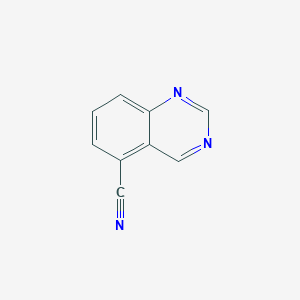

5-Cyanoquinazoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives has been achieved through various methods. One method involves combining enzymatic catalysis and photocatalysis. The α-Chymotrypsin catalyzes the cyclization of aldehyde and 2-aminobenzamide, followed by White LED-induced oxidation of 2-phenyl-2, 3-dihydroquinazolin-4(1H)-one to obtain quinazolinone . Another method involves transition-metal-catalyzed reactions, which have emerged as reliable tools for the synthesis of pharmaceuticals . A new method for the synthesis of quinazolines based on the annulation of the benzene ring to 5-acetyl-6 methylpyrimidin-2-one (thione) derivatives has also been proposed .Molecular Structure Analysis

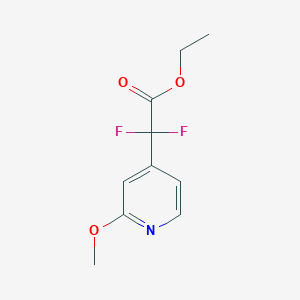

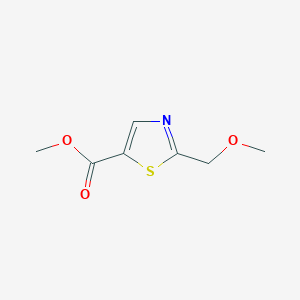

The molecular structure of 5-Cyanoquinazoline is represented by the linear formula C9H5N3 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H .Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been used in various chemical reactions. For instance, quinazoline 3-oxides have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Moreover, quinazoline derivatives have been synthesized and studied for their physical and chemical properties .Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.16 . It is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

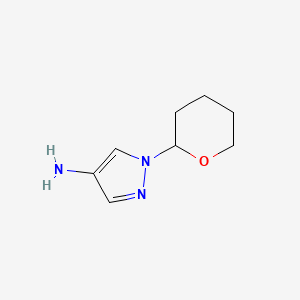

Synthesis and Antibacterial Activity : Tetrahydroquinazolines, synthesized using 5-cyanoquinazoline derivatives, have demonstrated significant antibacterial properties. These compounds were synthesized through a process involving cyclohexanones, which were then condensed with substituted benzaldehydes and treated with guanidine hydrochloride. These molecules were found to be non-toxic to human cells (Murthy et al., 2008).

Electrochemical and Photophysical Properties : Studies on chromophores incorporating this compound have highlighted their electrochemical and photophysical properties. These studies have revealed insights into the influence of electron-withdrawing substituents on the quinazoline core and their impact on luminescence in various environments (Moshkina et al., 2020).

Biological and Medical Applications

Tubulin-Polymerization Inhibitors : Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, making them relevant in the context of cancer research. These compounds have shown cytotoxic activity in vitro and have impacted microtubule formation and cell cycle arrest in cancer cells (Wang et al., 2014).

Anticandidal Agents : Quinazolinone conjugates derived from this compound have been synthesized and demonstrated potent anticandidal activity, making them potential leads for antifungal therapies. These compounds have shown efficacy against various Candida strains and have been deemed non-toxic in human cell studies (Masood et al., 2018).

Anticancer Properties : Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have exhibited cytotoxic effects against various cancer cell lines and have induced mechanisms like cell cycle arrest and apoptosis (Sonego et al., 2019), (Mohamed et al., 2018).

Wirkmechanismus

Target of Action

Quinazoline derivatives are known to interact with a variety of biological targets, primarily associated with g protein-coupled receptors, which are critical in various disease pathophysiologies .

Mode of Action

Quinazoline derivatives are known to exhibit diverse pharmacological responses, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The interaction of these compounds with their targets leads to changes in cellular processes, contributing to their therapeutic effects .

Biochemical Pathways

For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential anti-diabetic activity .

Pharmacokinetics

Quinazoline derivatives are generally known for their lipophilicity, which aids in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .

Result of Action

Some quinazolinone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cyanoquinazoline. For instance, agricultural practices and area of cultivation significantly affect the innate stimulatory activity of quinoa proteins, a phenomenon that could potentially apply to other plant-derived compounds like this compound .

Biochemische Analyse

Biochemical Properties

5-Cyanoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular processes . Additionally, this compound can bind to DNA and RNA, interfering with their replication and transcription processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . This compound can also inhibit cell proliferation and migration, making it a potential candidate for cancer therapy . Furthermore, this compound can modulate gene expression and cellular metabolism, leading to changes in the production of various proteins and metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions . This compound can also interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that alter cell function . Additionally, this compound can affect gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, this compound can induce adverse effects, such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes and cofactors . The metabolic flux of this compound can influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . This compound can also be distributed to different tissues, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound can be directed by specific targeting signals or post-translational modifications . These factors can affect the ability of this compound to interact with its molecular targets and exert its biological effects .

Eigenschaften

IUPAC Name |

quinazoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZNJYOCOUQAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any details on the analytical methods used to characterize the synthesized compounds in the context of 5-Cyanoquinazoline?

A2: The paper mentions utilizing spectroscopic techniques for compound characterization []. While it doesn't explicitly confirm the use of these techniques for this compound itself, it's plausible that methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) could be employed to confirm its structure and purity if it were synthesized using the described reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)

![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)

![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)

![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)